molecular formula C9H13NO3S B3157957 2-(4-Methoxy-benzenesulfonyl)-ethylamine CAS No. 854248-46-7

2-(4-Methoxy-benzenesulfonyl)-ethylamine

Cat. No.: B3157957
CAS No.: 854248-46-7
M. Wt: 215.27 g/mol
InChI Key: QFEHAAZKPDZYLG-UHFFFAOYSA-N
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Description

2-(4-Methoxy-benzenesulfonyl)-ethylamine is a sulfonamide derivative characterized by a benzenesulfonyl group substituted with a methoxy moiety at the para position, attached to an ethylamine backbone. Its molecular formula is C₉H₁₃NO₃S (molar mass: 227.27 g/mol). The compound is commercially available as a hydrochloride salt (95% purity) for research purposes, certified under REACH and ISO standards . Its synthesis typically involves sulfonylation reactions, as evidenced by protocols using triethylamine and mesyl chloride derivatives . The methoxy and sulfonyl groups confer unique electronic and steric properties, making it a candidate for biochemical studies, particularly in receptor-ligand interactions .

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfonylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-13-8-2-4-9(5-3-8)14(11,12)7-6-10/h2-5H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEHAAZKPDZYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-benzenesulfonyl)-ethylamine typically involves the reaction of 4-methoxybenzenesulfonyl chloride with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general procedure involves the following steps:

    Preparation of 4-Methoxybenzenesulfonyl Chloride: This intermediate is synthesized by reacting 4-methoxybenzenesulfonic acid with thionyl chloride or phosphorus pentachloride.

    Reaction with Ethylamine: The 4-methoxybenzenesulfonyl chloride is then reacted with ethylamine in the presence of a base such as triethylamine to yield 2-(4-Methoxy-benzenesulfonyl)-ethylamine.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Methoxy-benzenesulfonyl)-ethylamine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-benzenesulfonyl)-ethylamine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.

    Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while the ethylamine group can be reduced to form primary amines.

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the ethylamine group can produce ethylamine derivatives.

Scientific Research Applications

Chemistry

2-(4-Methoxy-benzenesulfonyl)-ethylamine serves as an important building block in organic synthesis. Its sulfonamide group allows for various chemical reactions, including:

  • Nucleophilic Substitution : The sulfonamide moiety can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
  • Coupling Reactions : It can be used in coupling reactions to synthesize more complex molecules, particularly in the pharmaceutical industry.

Medicinal Chemistry

The compound is being investigated for potential therapeutic applications:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. Research is ongoing to evaluate the effectiveness of 2-(4-Methoxy-benzenesulfonyl)-ethylamine against various pathogens.
  • Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes, such as carbonic anhydrase. This property is being explored for potential use in treating conditions like glaucoma and edema.

Biological Studies

Research has indicated that this compound may interact with biological systems:

  • Biochemical Pathways : Studies are being conducted to understand how 2-(4-Methoxy-benzenesulfonyl)-ethylamine influences metabolic pathways and enzyme interactions.
  • Cellular Studies : Investigations into its effects on cell proliferation and apoptosis are underway, which may provide insights into its potential as an anticancer agent.

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry examined a series of sulfonamide derivatives for their antimicrobial efficacy. The findings indicated that modifications on the sulfonamide group significantly enhanced activity against Staphylococcus aureus. The study suggests that 2-(4-Methoxy-benzenesulfonyl)-ethylamine could be a candidate for further development due to its structural similarities to effective compounds .

Case Study 2: Enzyme Inhibition

Research published in Bioorganic & Medicinal Chemistry Letters focused on sulfonamide compounds as inhibitors of carbonic anhydrase. The study demonstrated that specific substitutions on the benzene ring could improve inhibitory potency. This positions 2-(4-Methoxy-benzenesulfonyl)-ethylamine as a potential lead compound for developing new enzyme inhibitors .

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-benzenesulfonyl)-ethylamine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(4-Methoxy-benzenesulfonyl)-ethylamine with key analogs:

Compound Name Substituent(s) Molecular Formula Molar Mass (g/mol) pKa* Key Properties/Applications References
2-(4-Methoxy-benzenesulfonyl)-ethylamine 4-methoxybenzenesulfonyl C₉H₁₃NO₃S 227.27 ~9.3 Research chemical, receptor ligand studies
2-(4-Methoxyphenyl)ethylamine 4-methoxyphenyl C₉H₁₃NO 151.21 ~10.1 Organic synthesis precursor, neurotransmitter analog
2-(4-(Methylsulfonyl)phenyl)ethylamine 4-methylsulfonylphenyl C₉H₁₃NO₂S 199.27 9.34 High polarity, biochemical assays
2-(3,4-Dihydroxyphenyl)ethylamine (Dopamine) 3,4-dihydroxyphenyl C₈H₁₁NO₂ 153.18 8.9 (NH₂), 10.6 (OH) Neurotransmitter, hydrogen bonding capacity
2-(Methylthio)ethylamine methylthio C₃H₉NS 91.17 ~10.5 Lipophilic, industrial applications

*Predicted or experimentally derived values.

Key Observations :

  • Electronic Effects : The methoxy group in 2-(4-Methoxy-benzenesulfonyl)-ethylamine is electron-donating, contrasting with the electron-withdrawing nature of sulfonyl or methylsulfonyl groups in analogs like 2-(4-(Methylsulfonyl)phenyl)ethylamine. This difference impacts reactivity and binding to biological targets .
  • Biological Activity : Sigma receptor ligands such as BD1008 analogs () demonstrate that sulfonyl and alkyl substitutions on ethylamine backbones modulate receptor affinity and functional outcomes (e.g., attenuation of cocaine-induced toxicity). This suggests that 2-(4-Methoxy-benzenesulfonyl)-ethylamine may exhibit similar structure-activity relationships .

Biological Activity

2-(4-Methoxy-benzenesulfonyl)-ethylamine, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C10H13NO3S
  • CAS Number : 854248-46-7
  • Molecular Weight : 227.28 g/mol

The compound features a methoxy group attached to a benzenesulfonyl moiety, which is significant for its interaction with biological targets.

The biological activity of 2-(4-Methoxy-benzenesulfonyl)-ethylamine is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various biochemical pathways. Key mechanisms include:

  • Inhibition of Carbonic Anhydrase : The compound has shown potential as an inhibitor of carbonic anhydrase (CA), an enzyme involved in regulating pH and fluid balance in tissues. Studies indicate that certain derivatives exhibit high selectivity for CA IX over CA II, suggesting a targeted therapeutic approach for conditions like cancer .
  • Antiproliferative Activity : Research indicates that 2-(4-Methoxy-benzenesulfonyl)-ethylamine and its analogs can exhibit antiproliferative effects against cancer cell lines. For instance, derivatives have been tested against triple-negative breast cancer cells, demonstrating significant inhibition at micromolar concentrations .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
Carbonic Anhydrase Inhibition IC50 values ranging from 10.93 to 25.06 nM for CA IX
Antiproliferative Activity Significant inhibition against MDA-MB-231 and MCF-7 cell lines
Selectivity Selective inhibition with ratios up to 17.5 times against normal cells
Apoptosis Induction Induces apoptosis in cancer cells with increased annexin V-FITC positivity

Case Studies

  • Study on Anticancer Activity :
    A study evaluated the antiproliferative effects of various sulfonamide derivatives, including 2-(4-Methoxy-benzenesulfonyl)-ethylamine, against breast cancer cell lines. The results indicated that certain compounds not only inhibited cell growth but also induced apoptosis significantly, as evidenced by increased annexin V-FITC staining .
  • Carbonic Anhydrase Inhibition Study :
    Another research focused on the structure-activity relationship (SAR) of sulfonamide derivatives targeting carbonic anhydrases. The study highlighted that modifications in the aryl group significantly influenced the inhibitory potency against CA IX, with some compounds showing promising pharmacokinetic profiles .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for 2-(4-Methoxy-benzenesulfonyl)-ethylamine is limited, studies on similar sulfonamide compounds suggest favorable absorption and distribution characteristics. Toxicological assessments are critical for evaluating the safety profile of these compounds in clinical settings.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 2-(4-Methoxy-benzenesulfonyl)-ethylamine, and what key spectral markers should be prioritized?

  • Methodological Answer :

  • Infrared (IR) Spectroscopy : Focus on the sulfonyl group (S=O stretching vibrations at ~1150–1350 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹). Compare with reference spectra of structurally similar sulfonated ethylamines .
  • NMR Spectroscopy : Analyze the aromatic protons (δ 6.8–7.5 ppm for the methoxy-substituted benzene) and sulfonyl-adjacent ethylamine protons (δ 2.8–3.5 ppm for CH₂-SO₂ and δ 1.5–2.2 ppm for NH₂). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns, particularly cleavage at the sulfonyl-ethylamine bond .

Q. What are the critical storage and handling protocols to ensure the stability of 2-(4-Methoxy-benzenesulfonyl)-ethylamine in laboratory settings?

  • Methodological Answer :

  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the sulfonyl group or oxidation of the methoxy substituent .
  • Handling : Use mechanical ventilation to avoid inhalation, and wear nitrile gloves (tested for chemical resistance to sulfonates) during manipulation. Avoid contact with strong acids/bases to prevent decomposition .
  • Incompatibilities : Separate from oxidizing agents (e.g., peroxides) and metal salts that may catalyze degradation .

Advanced Research Questions

Q. How can synthetic routes for 2-(4-Methoxy-benzenesulfonyl)-ethylamine be optimized to minimize side reactions, such as sulfonate ester formation or amine oxidation?

  • Methodological Answer :

  • Sulfonation Strategy : React 4-methoxybenzenesulfonyl chloride with ethylamine in anhydrous dichloromethane at 0–5°C to suppress competing esterification. Use a tertiary amine (e.g., triethylamine) as an acid scavenger .
  • Purification : Employ column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) to isolate the product from unreacted sulfonyl chloride or dimeric byproducts .
  • Yield Optimization : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and adjust stoichiometry (1.2:1 sulfonyl chloride:ethylamine) to account for amine volatility .

Q. What experimental approaches are suitable for probing the electronic effects of the methoxy and sulfonyl groups on the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density around the sulfonyl group and predict sites of nucleophilic attack .
  • Kinetic Studies : Compare reaction rates with substituted benzenediazonium salts under controlled pH. Use Hammett plots to correlate substituent effects (σ⁺ values) with reactivity .
  • Spectroscopic Probes : Utilize UV-Vis spectroscopy to monitor charge-transfer complexes formed during reactions with nucleophiles (e.g., thiols), correlating absorbance shifts with electronic perturbations .

Q. How should researchers reconcile conflicting toxicological data for sulfonated ethylamine derivatives when designing safety protocols?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference acute toxicity studies (e.g., LD50 values) from structurally analogous compounds (e.g., 2-(Methylthio)ethylamine) while noting differences in substituent electronegativity .
  • In Silico Predictors : Apply QSAR models (e.g., OECD Toolbox) to estimate toxicity endpoints, validating predictions with in vitro assays (e.g., Ames test for mutagenicity) .
  • Risk Mitigation : Implement tiered exposure controls (e.g., fume hoods for powder handling, emergency showers) as per GHS guidelines, even if toxicity is unclassified in preliminary data .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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